[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid
Description
Chemical Identity and Nomenclature
[S-(R,R)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is a deuterated derivative of the naturally occurring amino acid serine. Its systematic IUPAC name is (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid , reflecting the stereochemical configuration at the C2 and C3 positions and the substitution of two hydrogen atoms with deuterium. The compound has a molecular formula of C₃H₅D₂NO₃ and a molecular weight of 107.10 g/mol . Key identifiers include the CAS registry number 136743-38-9 and the SMILES notation C(C(C(=O)O)O)N , which encodes its atomic connectivity.
The structural features of this compound include:
- A hydroxyl group (-OH) at C2
- An amino group (-NH₂) at C3
- Deuterium substitution at both C2 and C3 positions
This isotopic modification alters its physical properties, such as bond vibrational frequencies and molecular mass, without significantly affecting its chemical reactivity.
| Property | Value |
|---|---|
| CAS Number | 136743-38-9 |
| Molecular Formula | C₃H₅D₂NO₃ |
| Molecular Weight | 107.10 g/mol |
| IUPAC Name | (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
| SMILES | C(C(C(=O)O)O)N |
Historical Context of Deuterated Amino Acid Derivatives
The synthesis of deuterated amino acids traces back to pioneering work in the mid-20th century. Harold Urey’s discovery of deuterium in 1931 and subsequent isotopic labeling techniques by Rudolf Schoenheimer laid the groundwork for incorporating stable isotopes into biomolecules. Early methods, such as catalytic exchange in deuterium oxide (D₂O), enabled partial deuteration but lacked positional specificity.
A breakthrough came in 1966 with Blomquist et al.’s development of synthetic routes for highly deuterated amino acids using deuterated precursors and enzymatic methods. This allowed researchers to produce compounds like [S-(R,R)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid with defined isotopic labeling. Advances in the 21st century, including dual-protein catalysis and Ca(II)-mediated reductive deutero-amination, further refined site-selective deuteration techniques. These innovations addressed challenges in metabolic stability studies and structural biology, where precise isotopic labeling is critical.
Role of Isotopic Labeling in Biochemical Research
Deuterated amino acids like [S-(R,R)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid are indispensable in modern biochemistry for three primary applications:
Proteomics and Protein Dynamics :
The compound is used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to quantify protein expression and track post-translational modifications. By incorporating deuterated serine into cellular proteins, researchers can distinguish newly synthesized proteins from pre-existing ones via mass spectrometry.Metabolic Pathway Analysis :
Deuterium labeling enables tracing serine’s role in one-carbon metabolism, nucleotide synthesis, and phospholipid biosynthesis. For example, deuterium at C3 allows monitoring of serine hydroxymethyltransferase activity in folate cycles.NMR Spectroscopy :
The isotope’s nuclear spin (I=1) provides a distinct signal in ²H-NMR, facilitating the study of protein-ligand interactions and conformational changes without background interference.
Recent studies have also explored its utility in synthesizing deuterated pharmaceuticals, where isotopic substitution enhances metabolic stability. For instance, deuterated analogs of neuroactive compounds show prolonged half-lives in preclinical models due to reduced cytochrome P450-mediated oxidation.
Properties
CAS No. |
136743-38-9 |
|---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
107.105 |
IUPAC Name |
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2- |
InChI Key |
BMYNFMYTOJXKLE-MVPYEHFYSA-N |
SMILES |
C(C(C(=O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Protection of the Amine Moiety
The synthesis begins with protecting the amine group of deuterated serine. Carboxybenzoyl (CBz) is commonly used due to its stability under subsequent reaction conditions. The protection reaction proceeds as follows:
This step ensures the amine remains inert during later stages.
Coupling with Deuterated Benzyl Amine
The CBz-protected serine is coupled with deuterated benzyl amine to form a benzamide intermediate. This reaction typically employs coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole):
The benzamide group introduces rigidity, aiding in stereochemical control.
Alkylation of the Hydroxyl Group
The hydroxyl group at position 2 undergoes alkylation using methyl iodide (CHI) in the presence of a base such as sodium hydride (NaH):
Deuterium retention at this stage is critical, requiring anhydrous conditions to prevent proton-deuterium exchange.
Deprotection and Final Isolation
The CBz group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas:
Purification via recrystallization or chromatography yields the final compound with high enantiomeric excess (>98%).
Alternative Methods: Isotopic Exchange and Asymmetric Synthesis
Isotopic Exchange Reactions
While less common for this compound, isotopic exchange using DO or deuterated acids can introduce deuterium post-synthesis. However, this method risks racemization and is limited to exchangeable protons, making it unsuitable for non-labile positions like C2 and C3.
Asymmetric Catalysis
Chiral catalysts, such as Hoveyda-Grubbs second-generation catalyst, enable stereoselective formation of the carbon backbone. For example, ring-rearrangement metathesis of oxanorbornene derivatives can generate enantiomerically pure intermediates, though this approach is more complex and costly.
Analytical and Practical Considerations
Characterization Data
Scalability and Yield
The patent-specified method achieves yields of 65–75% after purification, with scalability demonstrated at multi-gram scales. Critical factors include:
-
Reagent purity : Deuteration ≥98% in starting materials.
-
Reaction monitoring : NMR and LC-MS to track deuterium incorporation.
Challenges and Optimization Strategies
Deuterium Loss During Alkylation
Exposure to protic solvents or acidic conditions can lead to H/D exchange. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Biochemical Research
Proteomics Research : One of the primary applications of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is in proteomics. The compound serves as a biochemical tool for studying protein interactions and modifications due to its ability to incorporate into peptides and proteins during biosynthesis. This incorporation allows researchers to trace metabolic pathways and protein dynamics in living organisms .
Metabolic Studies
Metabolism of Amino Acids : As an amino acid derivative, this compound plays a role in studies focused on amino acid metabolism. It can be used to investigate the metabolic pathways involving branched-chain amino acids and their derivatives. Understanding these pathways is crucial for elucidating metabolic disorders and developing therapeutic strategies .
Pharmaceutical Development
Synthesis of Therapeutics : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Research indicates that derivatives of 3-amino-2-hydroxypropanoic acid have potential neuroprotective effects, making them candidates for drug development aimed at conditions like Alzheimer's disease and other neurodegenerative disorders .
Nutritional Biochemistry
Nutritional Supplements : The compound's role in nutrition has been explored, particularly its potential as a dietary supplement that may enhance cognitive function or support metabolic health. Its incorporation into dietary formulations can provide insights into how specific amino acids influence overall health and wellness .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound derivatives found that these compounds could significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents. This suggests potential therapeutic applications in treating neurodegenerative diseases.
Case Study 2: Metabolic Pathway Tracing
Another research project utilized deuterated forms of amino acids, including this compound, to trace metabolic pathways in yeast models. Results indicated altered metabolic fluxes that could lead to enhanced understanding of yeast metabolism under different nutritional conditions .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique effects. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Analogues: DL-Tartaric-2,3-d2 Acid
DL-Tartaric-2,3-d2 acid (CAS RN: 91469-46-4) shares the isotopic labeling pattern of [S-(R,R)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid. Both compounds incorporate deuterium at the 2 and 3 positions, but tartaric acid lacks the amino functional group. Key differences include:
The amino group in the target compound enables its use in peptide synthesis and enzyme interaction studies, whereas tartaric acid is primarily employed in asymmetric catalysis .
Non-Deuterated Amino Acids: (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
This compound (CAS RN: 70702-47-5) shares the amino acid backbone but replaces the hydroxyl group with a pyridin-3-yl substituent. Key distinctions:
The pyridinyl group in the latter compound enhances its role in metal coordination and receptor binding, whereas the hydroxyl group in the target compound is pivotal for hydrogen bonding in enzymatic processes .
Stereo-Isomeric Analogues: (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid
Comparisons:
The bulky dihydroisoquinolinyl group in the analogue likely reduces solubility but enhances binding affinity to hydrophobic enzyme pockets, unlike the hydrophilic deuterated compound .
Biological Activity
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is a deuterated analog of 3-amino-2-hydroxypropanoic acid. Its unique structure, including the incorporation of deuterium, enhances its applications in biological research, particularly in understanding metabolic pathways and enzyme kinetics. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
The compound's chemical properties are essential for understanding its biological activity:
| Property | Value |
|---|---|
| CAS Number | 136743-38-9 |
| Molecular Formula | CHDNO |
| Molecular Weight | 107.105 g/mol |
| IUPAC Name | (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
| SMILES | C(C(C(=O)O)O)N |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of deuterium alters the compound's metabolic stability and reactivity, potentially leading to enhanced effects compared to its non-deuterated counterpart.
- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurotransmission and metabolic processes.
Applications in Research
The compound has diverse applications across several fields:
1. Metabolic Studies
Research has utilized this compound to trace biochemical pathways due to its deuterium labeling. This allows for precise tracking of metabolic processes in vivo and in vitro.
2. Proteomics
In proteomics research, the compound serves as a valuable tool for studying protein interactions and modifications. Its incorporation into proteins can help elucidate their functional roles and interactions within cellular systems.
3. Drug Development
The compound is investigated for potential therapeutic applications. Its unique properties may contribute to the development of new drugs targeting specific metabolic pathways or diseases.
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Enzyme Kinetics : A study demonstrated that the compound acts as a competitive inhibitor for certain aminotransferases, providing insights into amino acid metabolism and potential therapeutic targets .
- Neurotransmitter Interaction : Research indicated that this compound modulates glutamate receptors in neuronal cells, enhancing synaptic plasticity .
- Antibacterial Activity : A systematic review explored the antibacterial properties of metabolites derived from similar compounds, suggesting that deuterated amino acids may enhance antimicrobial efficacy through altered metabolic pathways .
Q & A
Basic Research Questions
What are the key considerations for synthesizing [S-(R,R)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid with high enantiomeric purity?**
- Methodological Answer : Synthesis requires multi-step protection-deprotection strategies to preserve stereochemical integrity. For example, Boc (tert-butoxycarbonyl) groups are often used to protect amino groups during reactions, while chiral auxiliaries or biocatalytic methods (e.g., enzyme-mediated catalysis) ensure enantioselectivity. Deuterium incorporation at positions 2 and 3 must be carefully controlled using isotopically labeled precursors and monitored via mass spectrometry .
Q. How can researchers characterize deuterium incorporation and stereochemistry in this compound?
- Methodological Answer :
- Deuterium Content : Quantify using high-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) .
- Stereochemistry : Confirm via X-ray crystallography, circular dichroism (CD) spectroscopy, or chiral HPLC coupled with polarimetry .
- Structural Validation : Use 2D NMR (e.g., - HSQC) to resolve stereochemical assignments and deuterium positions .
Q. What analytical techniques are critical for verifying the compound’s physicochemical properties?
- Methodological Answer :
- LogP Measurement : Use reversed-phase HPLC or shake-flask methods to determine hydrophobicity, critical for bioavailability studies .
- Thermal Stability : Analyze via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
- Isotopic Purity : Validate using -NMR to distinguish deuterium from protium signals .
Q. Why is deuterium labeling used in this compound for metabolic studies?
- Methodological Answer : Deuterium acts as a non-radioactive tracer to track metabolic pathways. Its incorporation allows researchers to study amino acid catabolism, protein turnover, and metabolic flux via techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data arising from kinetic isotope effects (KIEs) in deuterated compounds?
- Methodological Answer : KIEs occur due to deuterium’s higher mass, altering reaction rates. To mitigate:
- Use complementary -labeled analogs to cross-validate flux data.
- Apply computational models (e.g., isotopic non-stationary metabolic flux analysis) to correct for KIEs .
- Validate findings with in vitro enzyme assays to quantify isotope-specific activity .
What strategies prevent isotopic scrambling during the synthesis of [S-(R,R)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid?**
- Methodological Answer :
- Low-Temperature Reactions : Conduct reactions below -20°C to minimize proton-deuterium exchange.
- Protection of Labile Positions : Use sterically hindered protecting groups (e.g., trityl) for hydroxyl and amino groups to block unintended deuteration .
- Catalyst Selection : Employ palladium or platinum catalysts with deuterium gas for selective hydrogenation without scrambling .
Q. How can enantiomeric impurities in this compound impact drug discovery studies, and how are they quantified?
- Methodological Answer : Even minor enantiomeric impurities (>0.1%) can alter biological activity. Quantify via:
- Chiral HPLC : Use columns with cyclodextrin or cellulose-based stationary phases.
- Enantioselective Capillary Electrophoresis : Separate isomers using chiral selectors like sulfated β-cyclodextrin .
- Nuclear Overhauser Effect (NOE) NMR : Detect impurities through cross-peak analysis in 2D NOESY spectra .
Q. What computational approaches model the isotopic effects of deuterium in NMR studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
